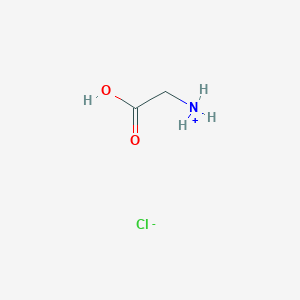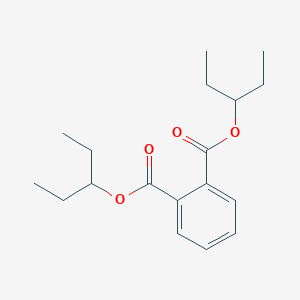
L-Proline, 1-(1-L-leucyl-L-prolyl)-
説明
“L-Proline, 1-(1-L-leucyl-L-prolyl)-” belongs to the class of organic compounds known as oligopeptides. These are organic compounds containing a sequence of between three and ten alpha-amino acids joined by peptide bonds .
Synthesis Analysis
The synthesis of “L-Proline, 1-(1-L-leucyl-L-prolyl)-” involves the use of Lactobacillus coryniformis BCH-4, which produces the compound through high-performance liquid chromatography (HPLC) . Chiral proline-based reactions also play a significant role in the synthesis of this compound .Chemical Reactions Analysis
Chiral proline-based reactions are crucial in the chemical reactions involving “L-Proline, 1-(1-L-leucyl-L-prolyl)-”. These reactions may proceed through either iminium catalysis, enamine catalysis, or bifunctional acid–base catalysis .科学的研究の応用
Stereochemical Characterization
The compound Leu-Pro-Pro is a type of 2,5-diketopiperazines (DKPs), which are cyclic dipeptides found in nature . These DKPs have four possible stereoisomers due to the presence of two chirality centers . The stereochemical characterization of these DKPs, including Leu-Pro-Pro, is important because stereochemistry is a key determinant of biological activity .
Microbial Growth Inhibition
Leu-Pro-Pro has been found to inhibit the growth of certain microbes. For instance, it has been used in assays for E. coli growth and biofilm formation, revealing distinct biological effects .
Antifungal Activity
Cyclo (L-Leu-L-Pro) from Lactobacillus coryniformis BCH-4 has been found to inhibit the proliferation of Aspergillus flavus, a type of fungus . This suggests that Leu-Pro-Pro could be used as a bioprotectant against food-borne pathogenic fungi .
Anticancer Activity
Short cyclic peptides containing the Pro-Pro-Phe-Phe sequence, which includes Leu-Pro-Pro, have been found to exert cytotoxic and cytostatic effects in melanoma cells . This suggests potential applications in cancer treatment .
Organic Synthesis
L-Proline, a component of Leu-Pro-Pro, is used as an asymmetric catalyst in organic synthesis and asymmetric aldol cyclization . It is also involved in the Michael addition of dimethyl malonate to alpha-beta-unsaturated aldehydes .
Collagen Precursor
L-Proline is a precursor of hydroxyproline in collagen . This suggests that Leu-Pro-Pro could play a role in collagen synthesis and potentially be used in treatments for conditions related to collagen, such as skin aging and wound healing .
Safety And Hazards
特性
IUPAC Name |
(2S)-1-[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O4/c1-10(2)9-11(17)14(20)18-7-3-5-12(18)15(21)19-8-4-6-13(19)16(22)23/h10-13H,3-9,17H2,1-2H3,(H,22,23)/t11-,12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPURXCQCHSQPAN-AVGNSLFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40153221 | |
| Record name | L-Proline, 1-(1-L-leucyl-L-prolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40153221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Proline, 1-(1-L-leucyl-L-prolyl)- | |
CAS RN |
121305-26-8 | |
| Record name | LPP Tripeptide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121305-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Proline, 1-(1-L-leucyl-L-prolyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121305268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Proline, 1-(1-L-leucyl-L-prolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40153221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: LPP acts primarily as a competitive inhibitor of angiotensin-converting enzyme 1 (ACE1) [, ]. This enzyme plays a crucial role in the renin-angiotensin system by converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE1, LPP helps reduce the formation of angiotensin II, thereby contributing to lower blood pressure [, , ].
A: While LPP primarily targets ACE1, studies show it has a weaker inhibitory effect on ACE2 [, ]. Notably, LPP does not inhibit chymase or cathepsin G, two other enzymes involved in angiotensin II formation []. This selectivity for ACE1 over other related enzymes is crucial for its potential therapeutic benefits.
A: ACE1 not only produces angiotensin II but also degrades bradykinin, a potent vasodilator. By inhibiting ACE1, LPP indirectly increases bradykinin levels, further contributing to its vasodilatory and antihypertensive effects [, ].
ANone: The molecular formula of LPP is C16H27N3O4, and its molecular weight is 325.4 g/mol.
A: While specific spectroscopic data for LPP is limited within the provided research, studies have utilized techniques like circular dichroism to analyze the conformation of related peptides containing LPP sequences. For instance, researchers have explored the polyproline II conformation of peptides like (Val-X-Leu-Pro-Pro-Pro)8, where X represents various amino acids [, ].
A: Research indicates that co-ingesting LPP with a protein matrix, like casein hydrolysate, significantly enhances its portal and systemic bioavailability []. The presence of fiber in a meal further improves its systemic bioavailability [].
ANone: LPP is not known to possess intrinsic catalytic properties. It functions primarily as an enzyme inhibitor, specifically targeting ACE1.
A: Yes, Gaussian accelerated molecular dynamic (GaMD) simulations have been used to investigate the binding mechanisms of LPP and other inhibitory peptides to DPP4 []. These studies provide valuable insights into the molecular interactions governing LPP's inhibitory activity.
ANone: LPP's susceptibility to degradation in vivo poses a significant challenge for its therapeutic formulation. Strategies to enhance its stability and bioavailability are crucial for its successful development as a therapeutic agent.
ANone: Information regarding specific SHE regulations pertaining to LPP is not available within the provided research.
A: Studies show that LPP is absorbed intact into the circulation, indicating it can escape intestinal degradation []. Following absorption, it is primarily distributed to organs like the liver, spleen, and kidneys, which are rich in reticuloendothelial cells []. LPP undergoes degradation in vivo, with the rate varying depending on the organ [, ].
A: Yes, meal intake significantly affects the absorption and bioavailability of LPP. Consuming LPP after a meal increases its area under the curve (AUC) compared to pre-meal intake, primarily due to an increase in plasma elimination half-life [].
A: In vivo studies demonstrate that chronic administration of LPP-containing milk products attenuates blood pressure development in spontaneously hypertensive rats (SHR) [].
ANone: Information on resistance mechanisms and cross-resistance related to LPP is not available within the provided research.
ANone: The provided research does not contain specific details on toxicity, adverse effects, or long-term safety profiles of LPP.
A: Research has explored conjugating a chlorin-type photosensitizer to an LPP-containing heptapeptide (ATWLPPR) to target neuropilin-1, a VEGF co-receptor overexpressed in tumor vasculature [, ]. This approach highlights the potential of utilizing LPP-based peptides for targeted drug delivery.
ANone: The provided research does not delve into specific biomarkers for LPP efficacy or treatment response monitoring.
A: Researchers commonly employ high-performance liquid chromatography (HPLC) to measure LPP concentration [, , ]. Additionally, mass spectrometry techniques like matrix-assisted laser desorption ionization/time of flight (MALDI-TOF) are utilized to identify LPP and its metabolites [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



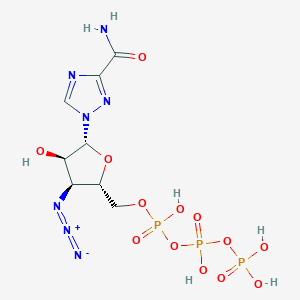


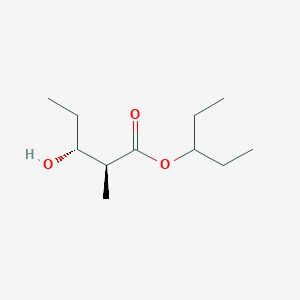
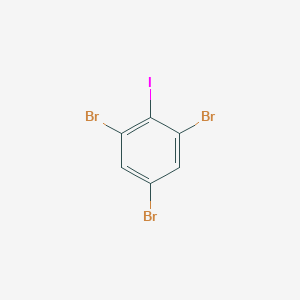
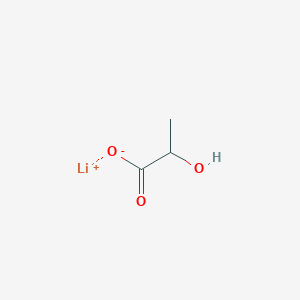


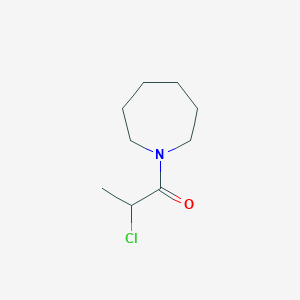
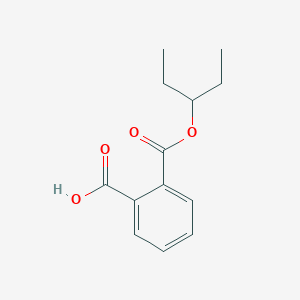
![3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde](/img/structure/B47023.png)
![7-Hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B47026.png)
